molecular formula C8H18Cl2N2O2 B11867796 (2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride

(2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride

Cat. No.: B11867796
M. Wt: 245.14 g/mol
InChI Key: PKNRKZSHJWXBRW-XCUBXKJBSA-N
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Description

(2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride is a chemical compound known for its unique structure and properties. It is commonly used in various scientific research fields due to its versatile applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride typically involves the reaction of 4-methylpiperazine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride is widely used in scientific research due to its diverse applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(4-methylpiperazin-1-yl)butanoic acid dihydrochloride
  • (2R)-2-(4-methylpiperazin-1-yl)pentanoic acid dihydrochloride

Uniqueness

(2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its versatility in various applications makes it a valuable compound in scientific research.

Properties

Molecular Formula

C8H18Cl2N2O2

Molecular Weight

245.14 g/mol

IUPAC Name

(2R)-2-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C8H16N2O2.2ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H/t7-;;/m1../s1

InChI Key

PKNRKZSHJWXBRW-XCUBXKJBSA-N

Isomeric SMILES

C[C@H](C(=O)O)N1CCN(CC1)C.Cl.Cl

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C.Cl.Cl

Origin of Product

United States

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